3-(tert-Butyl)-4-hydroxybenzaldehyde

Lipophilicity Partition coefficient Drug-likeness

3-(tert-Butyl)-4-hydroxybenzaldehyde (CAS 65678-11-7, molecular formula C₁₁H₁₄O₂, molecular weight 178.23 g/mol) is a mono-tert-butyl-substituted aromatic aldehyde belonging to the 4-hydroxybenzaldehyde class. The compound features a single tert-butyl group at the 3-position (meta) relative to the aldehyde and para to the hydroxyl group, distinguishing it from the widely studied 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO, CAS 1620-98-0) and the unsubstituted parent 4-hydroxybenzaldehyde (CAS 123-08-0).

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 65678-11-7
Cat. No. B1274156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)-4-hydroxybenzaldehyde
CAS65678-11-7
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C11H14O2/c1-11(2,3)9-6-8(7-12)4-5-10(9)13/h4-7,13H,1-3H3
InChIKeyIBZZAKITZYDOFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(tert-Butyl)-4-hydroxybenzaldehyde (CAS 65678-11-7): Physicochemical Profile and Comparator Context for Informed Procurement


3-(tert-Butyl)-4-hydroxybenzaldehyde (CAS 65678-11-7, molecular formula C₁₁H₁₄O₂, molecular weight 178.23 g/mol) is a mono-tert-butyl-substituted aromatic aldehyde belonging to the 4-hydroxybenzaldehyde class . The compound features a single tert-butyl group at the 3-position (meta) relative to the aldehyde and para to the hydroxyl group, distinguishing it from the widely studied 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-CHO, CAS 1620-98-0) and the unsubstituted parent 4-hydroxybenzaldehyde (CAS 123-08-0). Commercial availability spans multiple vendors with typical purities of 95–97% (HPLC-verified), with batch-specific QC documentation including NMR, HPLC, and GC analyses provided by suppliers . The compound is supplied as a solid and is classified for research and development use .

Why 3-(tert-Butyl)-4-hydroxybenzaldehyde Cannot Be Interchanged with 3,5-Di-tert-butyl or Unsubstituted 4-Hydroxybenzaldehyde Analogs


The presence of exactly one tert-butyl group at the 3-position of the 4-hydroxybenzaldehyde scaffold generates a physicochemical and steric profile that is not interpolable from its closest analogs . The 3,5-di-tert-butyl analog (BHT-CHO) bears two bulky ortho substituents flanking the phenolic hydroxyl, which substantially increases lipophilicity (ΔLogP ≈ +1.5 to +2.0) and abolishes aqueous solubility . Conversely, unsubstituted 4-hydroxybenzaldehyde lacks the steric shielding and lipophilic character that the single tert-butyl group confers. These differences manifest in divergent boiling points, melting behaviour, solubility, and reactivity in downstream derivatization chemistries—meaning that substitution cannot be based on structural similarity alone without altering experimental outcomes in synthetic sequences, formulation development, or biological assays. The quantitative evidence below demonstrates exactly where these differences are material for scientific selection.

Quantitative Differentiation Evidence for 3-(tert-Butyl)-4-hydroxybenzaldehyde (CAS 65678-11-7) Versus Closest Analogs


Lipophilicity (LogP) Comparison: Mono-tert-Butyl vs. Di-tert-Butyl vs. Unsubstituted 4-Hydroxybenzaldehyde

The target compound exhibits a calculated LogP of 3.08, placing it approximately 1.5–1.7 log units below the 3,5-di-tert-butyl analog (LogP 4.40–4.77) and approximately 1.7 log units above unsubstituted 4-hydroxybenzaldehyde (LogP 1.39) [1]. This intermediate lipophilicity is consistent with the addition of a single hydrophobic tert-butyl substituent and indicates that the compound occupies a distinct property space that cannot be achieved by either comparator .

Lipophilicity Partition coefficient Drug-likeness

Aqueous Solubility Differentiation: Quantified Solubility Advantage Over the Di-tert-Butyl Analog

The target compound has a measured aqueous solubility of 0.27 g/L at 25°C . In contrast, the 3,5-di-tert-butyl analog is reported as insoluble in water (no detectable dissolution under standard conditions) , while unsubstituted 4-hydroxybenzaldehyde exhibits substantially higher solubility at 12.9 g/L [1]. The single tert-butyl group thus confers measurable but limited aqueous solubility, whereas the second tert-butyl group eliminates it entirely.

Aqueous solubility Formulation Bioavailability

Boiling Point Comparison: Implications for Purification and Thermal Processing

The target compound has a boiling point of 267.9°C at 760 mmHg , which is approximately 21°C lower than the 3,5-di-tert-butyl analog (289.2°C) and approximately 21°C higher than unsubstituted 4-hydroxybenzaldehyde (246.6°C) [1][2]. The nearly symmetrical 21°C shift per tert-butyl group addition reflects the incremental contribution of each tert-butyl substituent to intermolecular interactions.

Boiling point Distillation Thermal stability

Radical Scavenging Kinetics: Class-Level Inference from BHT and BHT-CHO Structure–Activity Data

Quantitative radical-scavenging parameters have been determined via differential scanning calorimetry (DSC) for the structurally related compounds BHT (2,6-di-tert-butyl-4-methylphenol) and its aldehyde metabolite BHT-CHO (3,5-di-tert-butyl-4-hydroxybenzaldehyde) [1]. BHT exhibits stoichiometric factor n = 1–2 and inhibition rate constant k_inh = (0.1–0.2)×10⁴ M⁻¹ s⁻¹, whereas BHT-CHO exhibits n = 0.1–0.3 and k_inh = (0.4–1.7)×10⁴ M⁻¹ s⁻¹ (polymerization of methyl methacrylate initiated by AIBN at 70°C) [1]. The target compound, bearing a single tert-butyl group at the 3-position and a 4-hydroxybenzaldehyde core, is structurally intermediate between BHT (no aldehyde, two tert-butyl groups) and BHT-CHO (aldehyde present, two tert-butyl groups). Based on established SAR showing that the aldehyde electron-withdrawing group increases k_inh while reducing n, and that steric hindrance from tert-butyl groups modulates both parameters, the target compound is predicted to exhibit radical-scavenging kinetic parameters between those of BHT and BHT-CHO [2]. Direct experimental determination of n and k_inh for the target compound has not been reported to date.

Antioxidant Radical scavenging Chain-breaking kinetics

Evidence-Backed Application Scenarios for 3-(tert-Butyl)-4-hydroxybenzaldehyde (CAS 65678-11-7)


Medicinal Chemistry Lead Optimization Requiring Intermediate Lipophilicity (LogP ~3)

The target compound's LogP of 3.08 positions it within the optimal lipophilicity range for oral drug-likeness (Rule of Five: LogP ≤ 5), while the di-tert-butyl analog (LogP 4.40–4.77) approaches the upper boundary and carries greater promiscuity risk [1]. The intermediate LogP, combined with measurable aqueous solubility (0.27 g/L), makes this compound a rational choice as a building block in lead optimization programs where the di-tert-butyl analog would introduce excessive hydrophobicity and the unsubstituted parent insufficient membrane permeability. The EA009281B1 patent family explicitly covers oxy group-bearing aromatic aldehydes of this structural class for pharmaceutical and cosmetic compositions .

Organic Synthesis Intermediate Requiring Selective Mono-Functionalization at the Unsubstituted Ortho Position

Unlike 3,5-di-tert-butyl-4-hydroxybenzaldehyde, which has both ortho positions blocked, the target compound retains one unsubstituted ortho position (position 5, adjacent to the hydroxyl) available for further electrophilic substitution, cross-coupling, or directed ortho-metallation chemistry [1]. This structural feature enables sequential derivatization strategies not possible with the fully ortho-substituted di-tert-butyl analog, making it the preferred intermediate for building more complex ortho-functionalized benzaldehyde scaffolds in medicinal chemistry and materials science applications .

Cosmetic and Dermatological Formulation Development Under Patent-Disclosed Compositions

The Eurasian Patent EA009281B1 discloses pharmaceutical and cosmetic compositions containing oxy group-bearing aromatic aldehydes, specifically including tert-butyl-substituted 4-hydroxybenzaldehydes as active ingredients for treating inflammatory dermatologic conditions [1]. The target compound's intermediate lipophilicity (LogP 3.08) and measurable aqueous solubility (0.27 g/L) provide a balanced profile for topical formulation development, offering sufficient hydrophobicity for stratum corneum penetration while retaining enough aqueous solubility for emulsion-based delivery systems—a combination that the water-insoluble di-tert-butyl analog cannot provide .

Analytical Reference Standard and Quality Control Material Procurement

The target compound is available from multiple reputable vendors at certified purities of 95–97% with batch-specific QC documentation including NMR, HPLC, and GC analyses [1]. The well-defined melting point (~125°C) and boiling point (267.9°C) provide unambiguous identity confirmation parameters that are distinct from both the di-tert-butyl analog (mp 186–190°C, bp 289.2°C) and the unsubstituted parent (mp 114–118°C, bp 246.6°C) . This distinct thermal profile reduces the risk of mistaken identity in inventory management and facilitates purity verification by differential scanning calorimetry or melting point apparatus, supporting its use as a reference standard in analytical method development and quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(tert-Butyl)-4-hydroxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.